REACTION_SMILES
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[CH3:1][C:2]1=[N:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[C:10]1([CH3:11])[CH3:12].[OH:13][N+:14]([O-:15])=[O:16].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[CH3:1][C:2]1=[N:3][c:4]2[cH:5][cH:6][c:7]([N+:14](=[O:13])[O-:15])[cH:8][c:9]2[C:10]1([CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=Nc2ccccc2C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC1=Nc2ccc([N+](=O)[O-])cc2C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |